

In-Depth Technical Guide on 4-Chloro-6-piperidin-1-ylpyrimidine

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Compound of Interest

Compound Name: **4-Chloro-6-piperidin-1-ylpyrimidine**

Cat. No.: **B157618**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-6-piperidin-1-ylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and potential biological relevance, supported by experimental data and procedural outlines.

Core Compound Data

The fundamental physicochemical properties of **4-Chloro-6-piperidin-1-ylpyrimidine** are summarized below. These values are calculated based on its molecular formula.

Property	Value
Molecular Formula	C ₉ H ₁₂ ClN ₃
Molecular Weight	197.67 g/mol
IUPAC Name	4-Chloro-6-(piperidin-1-yl)pyrimidine
CAS Number	Not available
Canonical SMILES	C1CCN(CC1)C2=CC(=NC=N2)Cl
Monoisotopic Mass	197.07197 g/mol

Synthesis and Experimental Protocols

The synthesis of **4-Chloro-6-piperidin-1-ylpyrimidine** typically proceeds via a nucleophilic aromatic substitution reaction. A common starting material is a di-substituted pyrimidine, such as 4,6-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position allows for selective substitution.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This protocol outlines a general procedure for the synthesis of **4-Chloro-6-piperidin-1-ylpyrimidine**.

Materials:

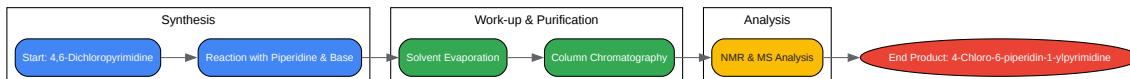
- 4,6-Dichloropyrimidine
- Piperidine
- A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)
- A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1 equivalent) in the chosen solvent.
- Addition of Reagents: Add the non-nucleophilic base (1.1 equivalents) to the solution, followed by the slow, dropwise addition of piperidine (1 equivalent).
- Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired **4-Chloro-6-piperidin-1-ylpyrimidine**.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A logical workflow for the synthesis and purification is depicted in the following diagram.



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Synthetic Workflow for **4-Chloro-6-piperidin-1-ylpyrimidine**

Potential Biological Activity and Signaling Pathways

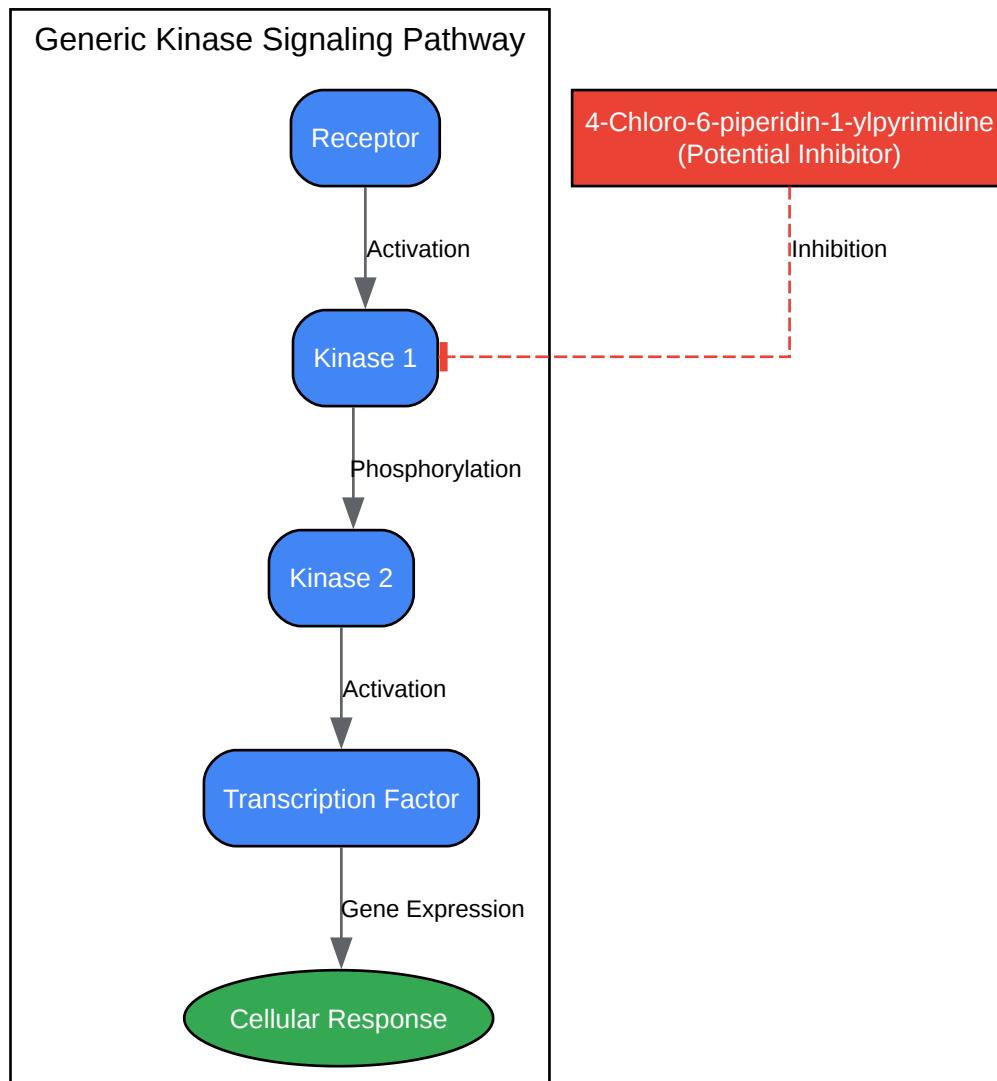
While specific biological data for **4-Chloro-6-piperidin-1-ylpyrimidine** is not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.^{[1][2][3]} Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including but not limited to:

- Anticancer: As inhibitors of various kinases.
- Antimicrobial: Targeting essential enzymes in bacteria and fungi.

- Antiviral: Interfering with viral replication processes.
- Anti-inflammatory: Modulating inflammatory pathways.

The biological activity of substituted pyrimidines is highly dependent on the nature and position of the substituents on the pyrimidine ring. The chloro and piperidinyl groups on **4-Chloro-6-piperidin-1-ylpyrimidine** will dictate its specific interactions with biological targets. For instance, the piperidine moiety can influence solubility and receptor binding, while the chlorine atom can act as a leaving group in covalent interactions or contribute to hydrophobic interactions.

Given that many pyrimidine derivatives act as enzyme inhibitors, a hypothetical signaling pathway that could be modulated by such a compound is illustrated below. This diagram represents a generic kinase signaling cascade, a common target for pyrimidine-based drugs.



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Hypothetical Inhibition of a Kinase Signaling Pathway

Further research, including *in vitro* and *in vivo* studies, is necessary to elucidate the specific biological activities and mechanisms of action of **4-Chloro-6-piperidin-1-ylpyrimidine**. This guide serves as a foundational resource for professionals engaged in the exploration of novel pyrimidine derivatives for therapeutic applications.

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